Searches of scientific databases such as PubChem [], Google Scholar, and ScienceDirect did not yield any publications specifically focused on the research applications of this compound.
A search of patent databases revealed a Canadian patent application (CA3007724A1) mentioning this compound as part of a series of 2-phenyl-3-(piperazinomethyl)imidazo[1,2-a]pyridine derivatives investigated for their potential as blockers of TASK-1 and TASK-3 potassium channels. These channels are involved in various physiological processes, and their modulation could be of therapeutic interest in sleep-related breathing disorders. However, the specific properties or activities of (3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone within this context are not disclosed in the patent.
Given the structural features of the molecule, some potential areas for future research on (3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone could include:
MK-8745 is a potent and selective inhibitor of Aurora A kinase, an enzyme that plays a critical role in cell division. Its chemical structure is characterized by the presence of a chloro-fluorophenyl group attached to a thiazolylamino moiety, which contributes to its high specificity for Aurora A over Aurora B. The compound exhibits an IC50 value of approximately 0.6 nM, indicating its strong inhibitory effect on Aurora A kinase activity . The unique selectivity of MK-8745 makes it a valuable tool in cancer research, particularly in understanding the mechanisms of cell cycle regulation and apoptosis.
The biological activity of MK-8745 is characterized by its ability to induce apoptosis in a p53-dependent manner. In vitro studies have shown that MK-8745 treatment leads to significant cell death in cancer cell lines expressing wild-type p53, while those lacking functional p53 tend to undergo polyploidy instead of apoptosis . This differential response highlights the compound's potential as a targeted therapeutic agent in cancers where p53 status varies.
MK-8745 has significant applications in cancer research and therapeutic development. Its ability to selectively inhibit Aurora A kinase makes it a candidate for targeted cancer therapy, particularly for tumors characterized by aberrant cell cycle regulation. Additionally, MK-8745 can be utilized as a research tool to further elucidate the roles of Aurora kinases in mitosis and their implications in tumorigenesis .
Interaction studies have demonstrated that MK-8745 specifically inhibits Aurora A kinase without affecting Aurora B kinase activity. This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy. In vitro assays have shown that MK-8745 leads to significant mitotic delay and subsequent apoptosis in cells expressing wild-type p53, while cells with mutant or null p53 exhibit different responses, such as endoreduplication .
Several compounds exhibit structural and functional similarities to MK-8745, particularly other Aurora kinase inhibitors. Below is a comparison highlighting their uniqueness:
Compound Name | IC50 (nM) | Selectivity | Unique Features |
---|---|---|---|
MK-8745 | 0.6 | >450-fold | Highly selective for Aurora A over Aurora B |
AZD1152 | 10 | Moderate | Dual inhibitor for both Aurora A and B |
VX-680 | 20 | Low | Broad-spectrum kinase inhibitor |
MLN8237 | 10 | High | Selective for Aurora A; used in clinical trials |
MK-8745 stands out due to its exceptional selectivity for Aurora A kinase compared to other inhibitors like AZD1152 and VX-680, which may target multiple kinases . This specificity may lead to reduced side effects and improved therapeutic outcomes when used in clinical settings.